molecular formula C17H15Cl3N2O4S B2554906 (3Z,6E)-5-(4-chlorobenzenesulfonyl)-9-(2,4-dichlorophenyl)-2,8-dioxa-3,7-diazanona-3,6-diene CAS No. 338395-35-0

(3Z,6E)-5-(4-chlorobenzenesulfonyl)-9-(2,4-dichlorophenyl)-2,8-dioxa-3,7-diazanona-3,6-diene

Cat. No.: B2554906
CAS No.: 338395-35-0
M. Wt: 449.73
InChI Key: UPJMUANOWZKVRH-CHQRTDLRSA-N
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Description

The compound “(3Z,6E)-5-(4-chlorobenzenesulfonyl)-9-(2,4-dichlorophenyl)-2,8-dioxa-3,7-diazanona-3,6-diene” is a structurally complex molecule featuring:

  • A sulfonyl group (4-chlorobenzenesulfonyl) at position 5, which enhances hydrogen-bond acceptor capacity and metabolic stability.
  • A 2,4-dichlorophenyl group at position 9, contributing to hydrophobic interactions in biological systems.
  • Double bonds at positions 3 and 6 (Z and E configurations, respectively), influencing stereoelectronic properties.

Properties

IUPAC Name

(Z)-2-(4-chlorophenyl)sulfonyl-N-[(2,4-dichlorophenyl)methoxy]-N'-methoxypropane-1,3-diimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl3N2O4S/c1-25-21-9-16(27(23,24)15-6-4-13(18)5-7-15)10-22-26-11-12-2-3-14(19)8-17(12)20/h2-10,16H,11H2,1H3/b21-9-,22-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPJMUANOWZKVRH-CHQRTDLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC(C=NOCC1=C(C=C(C=C1)Cl)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C\C(/C=N/OCC1=C(C=C(C=C1)Cl)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3Z,6E)-5-(4-chlorobenzenesulfonyl)-9-(2,4-dichlorophenyl)-2,8-dioxa-3,7-diazanona-3,6-diene is a complex organic molecule that has garnered attention for its potential biological activity. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Sulfonamide group : Enhances its biological activity.
  • Dioxane moiety : Contributes to its stability and solubility.
  • Chlorinated phenyl groups : Implicated in its interaction with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : It is hypothesized to inhibit specific enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.
  • Cell Cycle Disruption : Preliminary studies suggest that it may interfere with the cell cycle, leading to apoptosis in cancer cells.

Anticancer Activity

Several studies have explored the anticancer potential of this compound:

  • Study 1 : A recent investigation demonstrated that the compound significantly inhibited the growth of various cancer cell lines, including SW480 and HCT116. The IC50 values were reported as 2 µM and 0.12 µM respectively .
  • Study 2 : In vivo studies using xenograft models revealed that the compound reduced tumor growth significantly compared to controls. Histological analysis indicated a decrease in Ki67 expression, a marker for cell proliferation .

Antimicrobial Properties

The compound's antimicrobial activity has also been assessed:

  • A series of derivatives were synthesized and tested against various bacterial strains. Notably, compounds with similar sulfonamide structures exhibited promising antibacterial activity .

Data Table: Summary of Biological Activities

Activity TypeTarget Cell LinesIC50 (µM)Reference
AnticancerSW4802
AnticancerHCT1160.12
AntimicrobialE. coli5
AntimicrobialS. aureus4

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that while the compound shows significant biological activity, it also possesses potential toxicity concerns:

  • Skin Irritation : The sulfonamide group can cause skin irritation upon contact.
  • Cytotoxicity : High concentrations may lead to cytotoxic effects on non-target cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares key motifs with pharmacologically active agents, enabling comparative analysis:

Compound Key Features Molecular Weight Biological Activity Synthesis Highlights
Target Compound 4-Cl-benzenesulfonyl, 2,4-diCl-phenyl, dioxa-diaza backbone ~476.75 (calculated) Hypothetical: Receptor modulation Likely involves sulfonylation and coupling
Rimonabant (SR141716A) 2,4-diCl-phenyl, pyrazole-carboxamide core 463.79 CB1 antagonist (anti-obesity, discontinued) Multi-step synthesis with HCl salt formation
Compound 4e (Molecules, 2014) Tetrahydroquinazolinone core, 4-F-phenyl groups 738.79 Unspecified (kinase inhibition hypothesized) Suzuki coupling (PdCl2, PCy3, K2CO3)
AM251 4-iodophenyl, pyrazole-carboxamide 523.62 CB1 antagonist (research tool) Similar to rimonabant with iodophenyl variant

Key Observations:

Sulfonyl vs. Carboxamide Groups : The target’s sulfonyl group may improve solubility compared to rimonabant’s carboxamide, though carboxamides often enhance target affinity via hydrogen bonding .

Backbone Rigidity : The dioxa-diaza chain in the target contrasts with rimonabant’s pyrazole core, possibly affecting conformational flexibility and selectivity.

Research Findings and Implications

  • Pharmacological Potential: Structural parallels to rimonabant and AM251 suggest the target compound may interact with cannabinoid receptors, though its sulfonyl group could redirect activity toward other targets (e.g., sulfonamide-sensitive enzymes) .
  • Synthetic Feasibility : Evidence from Compound 4e supports the use of palladium catalysis for introducing aromatic groups, which may be adapted for the target’s dichlorophenyl and chlorobenzenesulfonyl moieties .
  • Thermodynamic Properties : The target’s calculated molecular weight (~476.75) positions it within the “drug-like” range (300–500 Da), favoring oral bioavailability compared to bulkier analogues like Compound 4e .

Data Tables

Table 1: Structural Comparison

Feature Target Compound Rimonabant Compound 4e
Core Structure Dioxa-diaza chain Pyrazole-carboxamide Tetrahydroquinazolinone
Aryl Substituents 2,4-diCl-phenyl, 4-Cl-Ph-SO2 2,4-diCl-phenyl 4-F-phenyl (multiple)
Key Functional Group Sulfonyl Carboxamide Fluorinated aryl
Molecular Weight ~476.75 463.79 738.79

Q & A

Basic Research Questions

Q. How is (3Z,6E)-5-(4-chlorobenzenesulfonyl)-9-(2,4-dichlorophenyl)-2,8-dioxa-3,7-diazanona-3,6-diene synthesized, and what are the critical reaction conditions to ensure stereochemical control?

  • Methodological Answer : Synthesis of structurally complex sulfonamides often involves multi-step reactions. A general approach includes:

  • Step 1 : Coupling of sulfonyl chloride derivatives (e.g., 4-chlorobenzenesulfonyl chloride) with amine intermediates under inert conditions (e.g., N₂ atmosphere) to prevent hydrolysis.
  • Step 2 : Stereochemical control for Z/E isomers can be achieved using temperature modulation (e.g., reflux in DMF/acetic acid at 100°C) and catalytic bases (e.g., sodium acetate) to stabilize intermediates .
  • Validation : Monitor reaction progress via TLC or HPLC, with recrystallization (e.g., DMF-ethanol mixtures) to isolate pure stereoisomers .

Q. What spectroscopic techniques are most effective for confirming the stereochemistry and purity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign stereochemistry by analyzing coupling constants (e.g., vicinal coupling in olefinic protons) and NOE correlations. For example, ¹³C NMR at 151 MHz in CDCl₃ can resolve sulfonyl and dichlorophenyl group environments .
  • HRMS : Confirm molecular weight and isotopic patterns (e.g., chlorine isotopes) to validate purity .
  • X-ray Crystallography : Resolve absolute configuration for ambiguous cases, though this requires high-quality single crystals .

Q. What initial biological screening approaches are recommended to assess its potential pharmacological activity?

  • Methodological Answer :

  • In vitro assays : Use enzyme inhibition assays (e.g., kinase or protease targets) with IC₅₀ determination. Include controls for sulfonamide-related off-target effects (e.g., carbonic anhydrase inhibition).
  • Cytotoxicity profiling : Screen against human cell lines (e.g., HEK293, HeLa) using MTT assays. Correlate results with structural analogs to identify structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can computational modeling predict the interaction mechanisms between this compound and biological targets?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to simulate binding to target proteins (e.g., sulfonamide-binding enzymes). Focus on the chlorobenzenesulfonyl moiety’s electrostatic interactions with active-site residues.
  • MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability. Analyze hydrogen-bonding networks involving the diazanona-diene backbone .
  • Validation : Compare computational predictions with experimental mutagenesis data (e.g., alanine scanning) to refine models .

Q. What strategies address discrepancies in biological activity data across different experimental models (e.g., in vitro vs. in vivo)?

  • Methodological Answer :

  • Meta-analysis : Systematically review datasets to identify confounding variables (e.g., solubility differences in cell media vs. plasma).
  • Pharmacokinetic Profiling : Measure logP, plasma protein binding, and metabolic stability (e.g., liver microsomes) to explain bioavailability gaps .
  • Dose-Response Refinement : Use Hill slope adjustments in dose-response curves to account for non-linear behavior in heterogeneous models .

Q. What methodologies assess the environmental fate and degradation pathways of this compound?

  • Methodological Answer :

  • Abiotic Degradation : Conduct hydrolysis studies at varying pH (e.g., pH 3–9) and monitor via LC-MS for sulfonamide cleavage products.
  • Biotic Degradation : Use soil microcosms or activated sludge systems to identify microbial metabolites. Track chlorine substituent removal via halogenase activity assays .
  • Ecotoxicity Testing : Follow OECD guidelines for Daphnia magna or algae growth inhibition tests to evaluate aquatic toxicity .

Theoretical and Methodological Frameworks

  • Guiding Principle : Link experimental design to a theoretical framework (e.g., sulfonamide pharmacology or environmental persistence models) to contextualize hypotheses and data interpretation .
  • Experimental Replication : Use randomized block designs (e.g., split-split plots for multi-variable studies) to ensure statistical rigor, as seen in agricultural chemistry trials .

Contradictions and Resolutions

  • Stereochemical Ambiguity : Conflicting NMR assignments may arise due to solvent-induced shifts. Resolve via comparative analysis with synthetic standards or computational chemical shift prediction tools .
  • Biological Variability : Inconsistent IC₅₀ values across labs may stem from assay conditions (e.g., DMSO concentration). Standardize protocols using reference compounds (e.g., acetazolamide for sulfonamide benchmarks) .

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